molecular formula C16H30I2N2 B1664928 ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide CAS No. 63982-30-9

ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide

Cat. No.: B1664928
CAS No.: 63982-30-9
M. Wt: 504.23 g/mol
InChI Key: UVOPKOZEXXZCSA-UHFFFAOYSA-L
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Description

ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide: is a bioactive chemical compound with the molecular formula C16H30I2N2 and a molecular weight of 504.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide typically involves the reaction of p-ethyldimethylammonio phenethyl with ethyldimethylamine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired diiodide compound .

Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iodinated derivatives, while reduction could produce deiodinated compounds .

Scientific Research Applications

ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • AMMONIUM, ((p-METHYLDIMETHYLAMMONIO)PHENETHYL)METHYLDIMETHYL-, DIIODIDE
  • AMMONIUM, ((p-PROPYLDIMETHYLAMMONIO)PHENETHYL)PROPYLDIMETHYL-, DIIODIDE

Comparison: ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide is unique due to its specific ethyl and dimethyl substitutions, which may confer distinct bioactive properties compared to its methyl and propyl analogs.

Properties

CAS No.

63982-30-9

Molecular Formula

C16H30I2N2

Molecular Weight

504.23 g/mol

IUPAC Name

ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide

InChI

InChI=1S/C16H30N2.2HI/c1-7-17(3,4)14-13-15-9-11-16(12-10-15)18(5,6)8-2;;/h9-12H,7-8,13-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

UVOPKOZEXXZCSA-UHFFFAOYSA-L

SMILES

CC[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-]

Canonical SMILES

CC[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, ((p-ethyldimethylammonio)phenethyl)ethyldimethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide
Reactant of Route 2
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide
Reactant of Route 3
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide
Reactant of Route 4
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide
Reactant of Route 5
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide
Reactant of Route 6
Reactant of Route 6
ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide

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